molecular formula C11H12N2O3S B2991378 Ethyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate CAS No. 590376-44-6

Ethyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate

Cat. No.: B2991378
CAS No.: 590376-44-6
M. Wt: 252.29
InChI Key: CQKKDUFMJNSDAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate is a synthetic organic compound with the molecular formula C11H12N2O3S It is a derivative of thiophene, a sulfur-containing heterocycle, and features both cyano and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate typically involves the cyanoacetylation of amines. One common method involves the reaction of ethyl cyanoacetate with an appropriate amine under controlled conditions. For instance, the reaction can be carried out in the presence of a base such as triethylamine, and the mixture is often heated to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free methods and the use of catalysts can also be employed to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The reactions of this compound often lead to the formation of various heterocyclic compounds, which are valuable intermediates in organic synthesis and pharmaceuticals .

Scientific Research Applications

Ethyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and enhances its stability. This makes it a valuable intermediate in the synthesis of more complex heterocyclic compounds .

Properties

IUPAC Name

ethyl 2-[(2-cyanoacetyl)amino]-5-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-3-16-11(15)8-6-7(2)17-10(8)13-9(14)4-5-12/h6H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKKDUFMJNSDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C)NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.